Chlorophyll B

Catalog No.
S644832
CAS No.
519-62-0
M.F
C55H71MgN4O6+
M. Wt
908.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorophyll B

CAS Number

519-62-0

Product Name

Chlorophyll B

IUPAC Name

magnesium;(Z)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate

Molecular Formula

C55H71MgN4O6+

Molecular Weight

908.5 g/mol

InChI

InChI=1S/C55H72N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51,58,60H,1,13-24,26H2,2-11H3;/q;+2/p-1/b34-25+,41-30-,43-27?,44-28?,45-29?,52-50?;/t32-,33-,36+,40+,51-;/m1./s1

InChI Key

NNYWBGMCKKVJOI-PUIFDSBKSA-M

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C=O.[Mg+2]

Synonyms

chlorophyll b

Canonical SMILES

CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C.[Mg+2]

Isomeric SMILES

CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)/C1=C\[O-])C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)C.[Mg+2]

Understanding Photosynthesis

Chlorophyll B, along with chlorophyll A, captures light energy for photosynthesis. Chlorophyll B absorbs light in the blue-green spectrum (around 453 nm), complementing the light absorption of chlorophyll A (around 430 and 663 nm). This combined light capture allows plants to utilize a wider range of wavelengths for efficient energy conversion [].

Researchers extensively study the role of chlorophyll B in optimizing light utilization and its contribution to the overall efficiency of photosynthesis. This knowledge is crucial for understanding plant growth, adaptation to different environments, and developing strategies for increasing crop yields [].

Environmental Monitoring

Chlorophyll B concentration, along with chlorophyll A, is used as a proxy for plant biomass and health in various environmental studies. Researchers measure chlorophyll content in leaves or water samples to assess vegetation cover, monitor the health of ecosystems, and track changes in plant communities over time [].

This application is particularly beneficial in remote sensing, where satellite imagery can be used to estimate chlorophyll content in different regions. This data provides valuable insights into plant productivity, deforestation, and the impact of environmental changes on vegetation.

Exploring Health Benefits

Emerging research explores the potential health benefits of chlorophyll B, often in conjunction with chlorophyll A. Studies suggest that chlorophyll may possess antioxidant and anti-inflammatory properties and could be linked to reduced risk of certain cancers [].

Material Science and Future Applications

The unique light-harvesting properties of chlorophyll B are also being investigated for potential applications in material science and technology. Researchers are exploring the use of chlorophyll in the development of solar cells, light-emitting devices (LEDs), and other bio-inspired materials [].

Chlorophyll B is a crucial pigment found in plants, algae, and cyanobacteria, playing a vital role in photosynthesis. It is a chlorophyll variant that primarily absorbs light in the blue and red-orange wavelengths, complementing the absorption spectrum of Chlorophyll A. Structurally, Chlorophyll B differs from Chlorophyll A by the presence of a formyl group instead of a methyl group at the C-7 position of the porphyrin ring, which enhances its solubility in polar solvents due to the carbonyl group. This pigment facilitates the capture of light energy and its transfer to Chlorophyll A, which is directly involved in the photosynthetic process .

Chlorophyll b works together with chlorophyll a in what scientists call light-harvesting complexes []. These antenna-like structures capture sunlight. Chlorophyll b absorbs blue light wavelengths that chlorophyll a might miss, thus expanding the overall light-harvesting ability of the photosynthetic apparatus []. The absorbed light energy then triggers a series of electron transfers, ultimately leading to the conversion of carbon dioxide into organic molecules used by plants for growth and development [].

Further Exploration

  • The optimization of chlorophyll extraction methods [].
  • The role of chlorophyll b in different plant species [].

Chlorophyll B is synthesized through a series of enzymatic reactions starting from glutamate. The initial step involves the formation of 5-aminolevulinic acid from glutamate, followed by several transformations leading to protoporphyrin IX. The final step in the biosynthesis involves the enzyme chlorophyll synthase, which catalyzes the reaction:

Chlorophyllide B+Phytyl diphosphateChlorophyll B+Diphosphate\text{Chlorophyllide B}+\text{Phytyl diphosphate}\rightleftharpoons \text{Chlorophyll B}+\text{Diphosphate}

In addition to its synthesis, Chlorophyll B can undergo reduction to form Chlorophyll A under specific conditions, such as during leaf senescence or photodamage .

Chlorophyll B plays an essential role in photosynthesis by acting as an accessory pigment. It captures light energy and transfers it to Chlorophyll A within the light-harvesting complex II (LHCII), enhancing the efficiency of photosynthesis. The presence of Chlorophyll B allows plants to utilize a broader spectrum of sunlight, particularly in shaded environments where light intensity and quality are lower. This adaptability is crucial for plant survival and growth in diverse habitats .

The synthesis of Chlorophyll B can be achieved through both natural biosynthetic pathways in plants and synthetic methods in laboratory settings.

  • Natural Synthesis: In plants, Chlorophyll B is synthesized from 5-aminolevulinic acid through several intermediates including porphobilinogen and protoporphyrin IX. The enzyme chlorophyllide A oxygenase catalyzes the conversion of chlorophyllide A to chlorophyllide B.
  • Synthetic Methods: Laboratory synthesis can involve chemical reduction or oxidation processes using reagents such as sodium borohydride for reduction or specific oxidizing agents for converting chlorophyllides .

Chlorophyll B has several applications beyond its role in photosynthesis:

  • Agriculture: Understanding its function can enhance crop yield through better management of light conditions.
  • Food Industry: Used as a natural colorant due to its green hue.
  • Health Supplements: Investigated for potential health benefits related to antioxidant properties.
  • Biotechnology: Employed in research related to biofuels and renewable energy sources by optimizing photosynthetic efficiency .

Studies have shown that Chlorophyll B interacts with various proteins and pigments within the thylakoid membranes of chloroplasts. For instance:

  • Light-Harvesting Complexes: Chlorophyll B is integral to forming functional complexes such as LHCIIb, facilitating energy transfer from absorbed light to reaction centers.
  • Photoprotection Mechanisms: It plays a role in dissipating excess light energy, protecting plants from photodamage during high-light conditions .

Chlorophyll B is part of a larger family of chlorophylls that includes:

CompoundStructure DifferenceAbsorption SpectrumRole in Photosynthesis
Chlorophyll AContains a methyl group at C-7Absorbs mainly red and blue lightPrimary pigment in photosynthesis
Chlorophyll CFound in certain algae; differs at C-3Absorbs different wavelengthsAccessory pigment for specific algae species
BacteriochlorophyllFound in purple bacteria; different ring structureAbsorbs infrared lightAdapted for anaerobic photosynthesis

Chlorophyll B's unique carbonyl group enhances its solubility and ability to capture light energy effectively, making it distinct among these compounds. Its presence allows plants to adapt to varying light environments, particularly in shaded areas where it can maximize light absorption alongside Chlorophyll A .

Atomic Composition and Molecular Formula

Chlorophyll B consists of a magnesium-centered chlorin ring (a porphyrin derivative) bonded to a hydrophobic phytol tail (C₂₀H₃₉) (Fig. 1). Its molecular formula, C₅₅H₇₀MgN₄O₆, distinguishes it from Chlorophyll A (C₅₅H₇₂MgN₄O₅) by the presence of a formyl group (-CHO) at the C-7 position instead of a methyl group (-CH₃) . This substitution alters its electronic structure, shifting its absorption spectrum toward shorter wavelengths.

Table 1: Comparative Molecular Features of Chlorophyll A and B

PropertyChlorophyll AChlorophyll B
Molecular FormulaC₅₅H₇₂MgN₄O₅C₅₅H₇₀MgN₄O₆
C-7 SubstituentMethyl (-CH₃)Formyl (-CHO)
Absorption Peaks430 nm, 662 nm453 nm, 642 nm
Solubility in EthanolLowHigh
Melting Point150–153°C 183–185°C

Stereochemical Configuration and Isomerism

The chlorin ring’s stereochemistry includes four nitrogen atoms coordinating the central magnesium ion, forming a planar macrocycle. The phytol tail adopts an all-trans configuration, enhancing membrane integration . Chlorophyll B exhibits no geometric isomerism due to rigid double bonds in the chlorin ring, but its formyl group introduces polarity, influencing interaction with light-harvesting proteins .

Structural Divergences from Chlorophyll A

The formyl group at C-7 in Chlorophyll B reduces electron density in the chlorin ring, lowering its redox potential compared to Chlorophyll A. This modification shifts its Qₓ absorption band to 453 nm (vs. 430 nm in Chlorophyll A), enabling complementary light capture in the blue-green spectrum . The phytol tail, common to both pigments, anchors them to thylakoid membranes .

Solubility in Polar vs. Nonpolar Solvents

Chlorophyll B’s formyl group increases polarity, making it soluble in ethanol and methanol (polar solvents), whereas Chlorophyll A dissolves better in petroleum ether (nonpolar) . This property is exploited in chromatographic separation:

$$
\text{Solubility Ratio (Chl B/Chl A)} = \begin{cases}
3.2:1 & \text{in Ethanol} \
0.5:1 & \text{in Hexane}
\end{cases} \quad
$$

Stability Under Varying pH and Temperature

Chlorophyll B degrades faster than Chlorophyll A in acidic conditions (pH < 6.5), with a rate constant (k) of 0.0016 min⁻¹ at pH 5.5 (70°C) . Thermal stability is higher in alkaline environments, with a melting point of 185°C . Light exposure accelerates demetallation, converting it to pheophytin B (gray-brown) .

Table 2: Degradation Kinetics of Chlorophyll B

pHTemperature (°C)Rate Constant (min⁻¹)Half-Life (min)
5.5700.0016433
6.5700.0011630
7.5700.0007990

Chlorophyll B plays a critical structural and functional role in the assembly and stability of Light-Harvesting Complex II, the most abundant membrane protein complex in photosynthetic organisms [1] [2]. The molecular architecture of Light-Harvesting Complex II demonstrates the essential nature of Chlorophyll B through specific binding interactions that are fundamental to complex integrity and function.

Molecular Binding Architecture

Light-Harvesting Complex II exists as a trimeric complex, with each monomer containing approximately 14 chlorophyll molecules distributed across specific binding sites designated as positions A1-A7 and B1-B6 [3]. Chlorophyll B molecules occupy distinct binding sites including B2, B5, and B6, with additional mixed binding sites A3, A6, and A7 that can accommodate either Chlorophyll A or Chlorophyll B depending on assembly conditions [3]. The presence of Chlorophyll B at these specific positions is not merely incidental but represents a fundamental requirement for complex stability and proper folding.

The formyl group (-CHO) at the C-7 position of Chlorophyll B, distinguished from the methyl group (-CH₃) found in Chlorophyll A, provides unique hydrogen bonding capabilities that enhance protein-pigment interactions [4] [5]. This structural difference enables Chlorophyll B to form stronger associations with specific amino acid residues in the Light-Harvesting Complex II apoprotein, particularly through interactions with histidine and asparagine residues that serve as axial ligands to the central magnesium ion [3].

Assembly Kinetics and Sequential Binding

The integration of Chlorophyll B into Light-Harvesting Complex II follows a highly ordered sequential process that has been elucidated through time-resolved fluorescence measurements [6]. During in vitro reconstitution experiments, Chlorophyll A binding occurs with faster kinetics (τ₁ = 10 seconds to 1 minute), while Chlorophyll B binding predominantly follows slower kinetics (τ₂ = several minutes) [6]. This sequential assembly mechanism ensures proper complex architecture and prevents misfolding.

The slower binding kinetics of Chlorophyll B reflect the specificity requirements for its incorporation into dedicated binding sites. Chlorophyll B binding sites exhibit high selectivity, requiring precise positioning of the formyl group for optimal hydrogen bonding interactions [6]. This selectivity contrasts with Chlorophyll A binding sites, which can initially accommodate both chlorophyll types but require subsequent stabilization through proper Chlorophyll B occupation for complex integrity.

Protein Stability and Complex Integrity

The availability of Chlorophyll B is essential for the assembly and stabilization of most Light-Harvesting Complex proteins [7]. In the absence of Chlorophyll B, Light-Harvesting Complex II fails to accumulate in thylakoid membranes due to insufficient stabilization of the apoprotein structure [7]. This dependence reflects the critical role of Chlorophyll B in maintaining the proper conformation of transmembrane helices and the overall quaternary structure of the trimeric complex.

Experimental evidence from chlorophyll B-deficient mutants demonstrates that Light-Harvesting Complex II levels decrease substantially when Chlorophyll B synthesis is impaired [8]. Conversely, overexpression of chlorophyllide A oxygenase, the enzyme responsible for Chlorophyll B synthesis, leads to increased Light-Harvesting Complex II accumulation while other chlorophyll-protein complexes remain constant [7]. This specificity underscores the unique requirement for Chlorophyll B in Light-Harvesting Complex II assembly.

Stoichiometric Relationships

The stoichiometry of Chlorophyll B within Light-Harvesting Complex II reflects optimized light-harvesting efficiency under varying environmental conditions. Each Light-Harvesting Complex II monomer typically contains 4-6 Chlorophyll B molecules out of 14 total chlorophylls, establishing a Chlorophyll A to Chlorophyll B ratio of approximately 2.5:1 under standard conditions [3]. This ratio is dynamically regulated in response to light intensity, with low-light conditions favoring increased Chlorophyll B content to enhance light capture efficiency.

The binding capacity for Chlorophyll B in Light-Harvesting Complex II represents approximately 60% of the total chlorophyll associated with Photosystem II [9]. This substantial contribution emphasizes the quantitative importance of Chlorophyll B integration for overall photosynthetic antenna function. The precise stoichiometric control of Chlorophyll B incorporation ensures optimal energy transfer efficiency while maintaining complex stability across diverse environmental conditions.

Energy Transfer Efficiency to Chlorophyll A

The energy transfer from Chlorophyll B to Chlorophyll A represents one of the most efficient photophysical processes in biological systems, achieving near-unity quantum efficiency under physiological conditions [10] [11]. This remarkably fast and efficient energy transfer process is fundamental to the light-harvesting function of photosynthetic antenna complexes.

Ultrafast Energy Transfer Dynamics

Picosecond and femtosecond transient absorption spectroscopy studies have revealed the ultrafast nature of Chlorophyll B to Chlorophyll A energy transfer within Light-Harvesting Complex II [10]. The primary energy transfer pathway occurs with a characteristic time constant of 6 ± 4 picoseconds, representing an extremely efficient process that minimizes energy losses through competing photophysical pathways [10].

More detailed kinetic analysis in the minor antenna complex CP29 has identified multiple energy transfer components, with time constants of 150 femtoseconds, 1.2 picoseconds, and 5-6 picoseconds for different Chlorophyll B molecules within the complex [11]. These multiple timescales reflect the heterogeneous environment of Chlorophyll B molecules at different binding sites, each experiencing distinct protein environments that modulate their energy transfer rates.

The observation of sub-picosecond energy transfer components demonstrates that energy transfer can occur on timescales faster than molecular vibrational relaxation, indicating highly favorable energetic and spatial arrangements between Chlorophyll B and Chlorophyll A molecules [11]. This ultrafast transfer minimizes the lifetime of Chlorophyll B excited states, thereby reducing the probability of energy loss through fluorescence or non-radiative decay pathways.

Molecular Mechanisms of Energy Transfer

The efficiency of Chlorophyll B to Chlorophyll A energy transfer is determined by the spectroscopic properties and spatial organization of chlorophyll molecules within the protein matrix [12]. The electronic excited states of Chlorophyll B are energetically positioned to drive spontaneous energy transfer to Chlorophyll A through Förster resonance energy transfer mechanisms.

The internal conversion dynamics of Chlorophyll B show that relaxation from the Soret band (B states) to the Qy states occurs with a time constant of 162 femtoseconds, slightly slower than the 143 femtoseconds observed for Chlorophyll A [13]. This difference in internal conversion rates affects the overall energy transfer pathways and efficiency, with Chlorophyll B serving as an effective energy funnel from high-energy excited states to the lower-energy Qy states of Chlorophyll A.

Theoretical modeling indicates that Chlorophyll B functions as an excitation trap in the B band region, effectively capturing and redirecting high-energy photons that might otherwise be lost or cause photodamage [14]. The coupling strength between Chlorophyll B and Chlorophyll A molecules, characterized by a Förster coupling parameter (J) of 24.0 for Chlorophyll B compared to 12.0 for Chlorophyll A homodimers, facilitates efficient energy delocalization and transfer [14].

Vibrational Dynamics and Energy Transfer

The role of vibrational dynamics in Chlorophyll B energy transfer has been elucidated through advanced femtosecond broadband transient fluorescence spectroscopy [15]. Vibrational cooling processes in Chlorophyll B occur over approximately 6 picoseconds in solution, but this timescale is dramatically accelerated to few hundred femtoseconds when Chlorophyll B is embedded within Light-Harvesting Complex II [15].

This acceleration of vibrational cooling dynamics within the protein environment directly correlates with enhanced energy transfer efficiency. The protein matrix provides specific vibrational modes and coupling pathways that facilitate rapid dissipation of excess vibrational energy, allowing electronic energy to be efficiently channeled toward energy transfer rather than being lost as heat [15].

The protein environment also modulates the electronic coupling between Chlorophyll B and Chlorophyll A through specific amino acid interactions and geometric constraints. Hydrogen bonding interactions with the formyl group of Chlorophyll B can alter its electronic properties and excited state energies, optimizing the driving force for energy transfer to neighboring Chlorophyll A molecules [4].

Quantum Efficiency and Energy Funnel Effects

The overall quantum efficiency of energy transfer from Chlorophyll B to Chlorophyll A approaches unity under optimal conditions, with minimal energy losses through competing pathways [16]. This high efficiency is achieved through the precise spatial organization of chlorophyll molecules within Light-Harvesting Complex II, which creates an effective energy funnel that directs excitation energy toward the photosystem reaction centers.

The energy funnel effect is enhanced by the spectroscopic properties of Chlorophyll B, which provide optimal overlap with the absorption spectrum of Chlorophyll A while avoiding significant back-transfer processes [10]. The energetic landscape within Light-Harvesting Complex II is arranged such that energy flows predominantly from Chlorophyll B to Chlorophyll A, with minimal reverse energy transfer that would reduce overall efficiency.

Measurements of the equilibrium population of excited states within different chlorophyll-protein complexes reveal that Light-Harvesting Complex II exhibits an excited-state equilibrium distribution to absorption capacity ratio of 0.88, indicating efficient energy collection and transfer to the photosystem core [17]. This efficiency contributes to the overall quantum yield of photosynthesis, which can reach values of approximately 0.095 under optimal wavelength conditions [16].

Adaptation Mechanisms to Variable Light Intensities

Chlorophyll B serves as a key molecular component in the sophisticated regulatory mechanisms that enable photosynthetic organisms to adapt to changing light environments [7] [18]. These adaptation mechanisms involve dynamic adjustments in Chlorophyll B synthesis, degradation, and distribution within the photosynthetic apparatus to optimize light capture efficiency and minimize photodamage.

Light-Dependent Regulation of Chlorophyll B Synthesis

The synthesis of Chlorophyll B is tightly regulated by light intensity through the control of chlorophyllide A oxygenase expression and activity [7] [19]. Under low-light conditions, chlorophyllide A oxygenase expression increases significantly, leading to enhanced Chlorophyll B production and a corresponding decrease in the Chlorophyll A to Chlorophyll B ratio [7]. This response enables plants to maximize light capture efficiency when photon availability is limiting.

Conversely, under high-light conditions, chlorophyllide A oxygenase expression is downregulated, resulting in reduced Chlorophyll B synthesis and an increased Chlorophyll A to Chlorophyll B ratio [7]. This adjustment helps prevent over-excitation of the photosynthetic apparatus and reduces the risk of photooxidative damage. The parallel regulation of Chlorophyll B biosynthesis and Light-Harvesting Complex proteins ensures coordinated responses to changing light environments [7].

The regulatory mechanism involves light-responsive transcription factors that control the expression of both chlorophyllide A oxygenase and Light-Harvesting Complex protein genes [19]. Under low-light conditions, both messenger ribonucleic acid and protein levels of Light-Harvesting Complex components increase substantially, accompanied by enhanced Chlorophyll B accumulation [7]. This coordinated regulation ensures that increased light-harvesting capacity is matched by appropriate pigment composition.

Antenna Size Modulation

The modulation of antenna size represents a fundamental adaptation mechanism that relies heavily on Chlorophyll B availability and distribution [7] [20]. Plants grown under low-light conditions develop larger antenna complexes with increased Chlorophyll B content, enabling more efficient capture of limited photons [7]. Shade-adapted chloroplasts typically exhibit reduced Chlorophyll A to Chlorophyll B ratios, higher levels of Light-Harvesting Complex II proteins, and consequently larger antenna sizes for Photosystem II [7].

High-light grown plants exhibit the opposite pattern, with increased Chlorophyll A to Chlorophyll B ratios, reduced Light-Harvesting Complex content, but enhanced levels of Photosystem II core components, adenosine triphosphate synthase, and ribulose-1,5-bisphosphate carboxylase/oxygenase [7]. This adjustment optimizes the balance between light capture and carbon fixation capacity under high-light conditions where light is not limiting but photodamage risk is elevated.

The antenna size modulation is achieved through coordinated changes in gene expression affecting both Chlorophyll B synthesis and Light-Harvesting Complex protein accumulation [7]. Studies with chlorophyllide A oxygenase overexpression lines demonstrate that enhanced Chlorophyll B synthesis leads to increased Light-Harvesting Complex II levels while other chlorophyll-protein complexes remain constant [21]. This specificity ensures targeted adjustment of antenna size without disrupting other photosynthetic components.

Chlorophyll B Degradation Pathways

The degradation of Chlorophyll B provides an additional mechanism for photosynthetic adaptation, particularly during transitions from low-light to high-light conditions [22] [23]. Chlorophyll B degradation is initiated by chlorophyll B reductase enzymes, including Non-Yellow Coloring 1 and Non-Yellow Coloring 1-like, which catalyze the reduction of the formyl group to a hydroxymethyl group [22] [23].

This degradation pathway is particularly important during light acclimation responses, where excess Chlorophyll B must be removed to prevent over-excitation under high-light conditions [24]. The expression of chlorophyll B reductase genes is induced under high-light stress, leading to targeted degradation of Light-Harvesting Complex II and associated Chlorophyll B molecules [24]. This process allows for rapid adjustment of antenna size without requiring complete protein turnover.

The degradation pathway also plays a crucial role in chlorophyll recycling, where Chlorophyll B is converted to Chlorophyll A via 7-hydroxymethyl chlorophyll A as an intermediate [25]. This recycling mechanism enables efficient reallocation of chlorophyll resources between different photosynthetic complexes during light acclimation [25]. The recycling process is particularly active during early greening and senescence stages, facilitating dynamic adjustment of photosynthetic capacity.

Rapid Response Mechanisms

Recent research has revealed that chlorophyll composition adjustments can occur relatively rapidly in response to changing light conditions [18]. Short-term responses involve post-translational modifications and redistribution of existing chlorophyll-protein complexes, while longer-term responses require transcriptional and translational changes [18].

The rapid response mechanisms include state transitions that involve phosphorylation-dependent migration of Light-Harvesting Complex II between Photosystem II and Photosystem I [18]. These transitions help balance excitation energy distribution between the two photosystems, with Chlorophyll B-containing complexes playing a key role in this regulatory process [18].

Additionally, the protein environment surrounding Chlorophyll B can undergo conformational changes in response to light intensity variations, altering energy transfer efficiency and excited state lifetimes [18]. These conformational adjustments provide a mechanism for fine-tuning photosynthetic efficiency without requiring changes in chlorophyll content or composition.

Role in Non-Photochemical Quenching

Chlorophyll B plays an essential role in non-photochemical quenching mechanisms that protect the photosynthetic apparatus from excess light energy [26] [27]. These photoprotective mechanisms are crucial for maintaining photosynthetic efficiency and preventing oxidative damage under high-light conditions or other stress situations that create an imbalance between light absorption and photochemical utilization.

Mechanistic Basis of Non-Photochemical Quenching

Non-photochemical quenching represents a sophisticated photoprotective mechanism that safely dissipates excess excitation energy as heat through molecular vibrations, thereby preventing the formation of harmful reactive oxygen species [28] [26]. The process is triggered by acidification of the thylakoid lumen, which occurs when light-driven electron transport exceeds the capacity of carbon fixation reactions [26] [27].

The fundamental mechanism involves the quenching of singlet excited state chlorophylls through enhanced internal conversion to the ground state, effectively competing with photochemical reactions for absorbed light energy [28]. This process occurs predominantly within Light-Harvesting Complex II, where Chlorophyll B molecules contribute significantly to both the initiation and regulation of quenching processes [26] [27].

The minimum requirements for non-photochemical quenching include the presence of a proton gradient across the thylakoid membrane, Light-Harvesting Complex II complexes, and the Photosystem II subunit S protein [26]. Chlorophyll B is essential for maintaining the structural integrity and functional capacity of Light-Harvesting Complex II under the conditions that trigger non-photochemical quenching [27].

Xanthophyll Cycle Integration

The role of Chlorophyll B in non-photochemical quenching is intimately connected with the xanthophyll cycle, a biochemical pathway that converts violaxanthin to zeaxanthin under high-light conditions [29] [30]. This conversion is triggered by the same acidification of the thylakoid lumen that initiates non-photochemical quenching, creating a coordinated photoprotective response [29] [30].

Zeaxanthin, the de-epoxidated product of the xanthophyll cycle, interacts directly with Chlorophyll B molecules within Light-Harvesting Complex II to facilitate energy dissipation [30] [31]. The xanthophyll molecules are positioned in close proximity to Chlorophyll B binding sites, enabling efficient energy transfer from excited chlorophyll molecules to the carotenoid quenching centers [30].

The effectiveness of xanthophyll-mediated quenching depends on the specific protein environment provided by Light-Harvesting Complex II, which positions Chlorophyll B and xanthophyll molecules in optimal configurations for energy transfer [31]. Studies using isolated Light-Harvesting Complex II have demonstrated that the kinetics of non-photochemical quenching formation and relaxation are directly modulated by xanthophyll content and the presence of Chlorophyll B [31].

Protein Conformational Changes

Non-photochemical quenching involves protein conformational changes within Light-Harvesting Complex II that alter the photophysical properties of bound chlorophyll molecules [32]. These conformational changes are triggered by protonation events that occur when the thylakoid lumen becomes acidified during high-light conditions [32].

The conformational changes affect the electronic environment of Chlorophyll B molecules, modifying their excited state energies and promoting energy transfer to non-radiative decay pathways [32]. Recent research suggests that these changes may involve alterations in the hydrophobic interactions between Light-Harvesting Complex II and thylakoid lipids, potentially mediated by the Photosystem II subunit S protein [32].

The unique properties of Chlorophyll B, particularly the hydrogen bonding capacity of its formyl group, may contribute to the pH-sensing mechanisms that trigger conformational changes [32]. The protonation state of amino acid residues near Chlorophyll B binding sites can influence the protein conformation and consequently the efficiency of energy dissipation processes [32].

Quantitative Aspects of Energy Dissipation

The quantitative contribution of non-photochemical quenching to photoprotection is substantial, with recent calculations indicating that non-photochemical quenching can produce approximately 63.9 watts per square meter of heat dissipation under direct sunlight conditions [33]. This energy dissipation can raise leaf temperature by less than 0.1°C under standard conditions, but potentially up to 1°C under conditions with low thermal conductance [33].

The efficiency of non-photochemical quenching is directly related to the Chlorophyll B content and organization within Light-Harvesting Complex II [27]. Plants with altered Chlorophyll A to Chlorophyll B ratios show corresponding changes in their capacity for non-photochemical quenching, demonstrating the quantitative relationship between chlorophyll composition and photoprotective capacity [27].

Measurements using pulse amplitude modulated fluorometry have quantified the photoprotective effectiveness of non-photochemical quenching across different plant species and growth conditions [34]. These studies reveal that the magnitude of non-photochemical quenching correlates with Light-Harvesting Complex II content and Chlorophyll B availability, supporting the central role of Chlorophyll B in photoprotective mechanisms [34].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

907.5224027 g/mol

Monoisotopic Mass

907.5224027 g/mol

Heavy Atom Count

66

UNII

5712ZB110R

Other CAS

519-62-0

Wikipedia

Chlorophyll_b

General Manufacturing Information

Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-.kappa.N23,.kappa.N24,.kappa.N25,.kappa.N26]-, (SP-4-2)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types